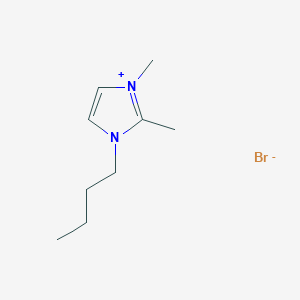

1-Butyl-2,3-Dimethylimidazoliumbromid

Übersicht

Beschreibung

1-Butyl-2,3-dimethylimidazolium bromide is an ionic liquid with the chemical formula C₉H₁₇BrN₂. It is commonly used in various chemical processes due to its unique properties, such as low volatility, high thermal stability, and excellent solubility in organic solvents .

Wissenschaftliche Forschungsanwendungen

1-Butyl-2,3-dimethylimidazolium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions.

Biology: It is employed in the extraction and purification of biomolecules.

Medicine: It is explored for its potential use in drug delivery systems.

Industry: It is used in electrochemical applications, such as electrolytes in batteries and capacitors.

Wirkmechanismus

Target of Action

1-Butyl-2,3-dimethylimidazolium bromide, also known as BMI-Br, is an ionic liquid . It primarily targets organic synthesis reactions, polar reaction systems, and kinetic electrochemical reaction systems .

Mode of Action

BMI-Br interacts with its targets through its unique ionic structure. The lattices of the salts are built up of 1-butyl-2,3-dimethylimidazolium cations and halide anions . The cations form a double layer with the imidazolium rings stacked together due to π interactions . The Br− anions lie approximately in the plane of the imidazolium ring .

Biochemical Pathways

It is known that bmi-br can be used in various organic synthesis reactions, such as hydrogenation reactions, esterification reactions, and decarboxylation reactions .

Pharmacokinetics

It is known that bmi-br has low solubility in water but good solubility in organic solvents such as alcohols, ethers, and aromatic hydrocarbons . This suggests that its bioavailability could be influenced by these factors.

Result of Action

The molecular and cellular effects of BMI-Br’s action depend on its application. In organic synthesis reactions, it can facilitate the reaction process . In polar reaction systems, it can act as an organic solvent . In kinetic electrochemical reaction systems, it can serve as an electrolyte .

Biochemische Analyse

Biochemical Properties

1-Butyl-2,3-dimethylimidazolium bromide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as lipases, which are crucial for catalyzing the hydrolysis of fats. The nature of these interactions often involves the stabilization of enzyme structures, leading to enhanced catalytic activity. Additionally, 1-Butyl-2,3-dimethylimidazolium bromide can form hydrogen bonds with proteins, affecting their folding and stability .

Cellular Effects

The effects of 1-Butyl-2,3-dimethylimidazolium bromide on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in stress response and metabolic pathways. The compound can also disrupt cellular membranes, leading to changes in membrane permeability and ion transport .

Molecular Mechanism

At the molecular level, 1-Butyl-2,3-dimethylimidazolium bromide exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, 1-Butyl-2,3-dimethylimidazolium bromide can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Butyl-2,3-dimethylimidazolium bromide change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to high temperatures or reactive chemicals. Long-term studies have shown that prolonged exposure to 1-Butyl-2,3-dimethylimidazolium bromide can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-Butyl-2,3-dimethylimidazolium bromide vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to a significant change in biological response .

Metabolic Pathways

1-Butyl-2,3-dimethylimidazolium bromide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of many compounds. These interactions can affect metabolic flux and alter the levels of metabolites within cells. The compound can also influence the activity of cofactors, further modulating metabolic processes .

Transport and Distribution

Within cells and tissues, 1-Butyl-2,3-dimethylimidazolium bromide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution is influenced by its ability to form complexes with other molecules, which can facilitate or hinder its movement within biological systems .

Subcellular Localization

The subcellular localization of 1-Butyl-2,3-dimethylimidazolium bromide is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the compound may accumulate in the mitochondria, where it can affect mitochondrial function and energy production .

Vorbereitungsmethoden

1-Butyl-2,3-dimethylimidazolium bromide can be synthesized through the reaction of 1,2-dimethylimidazole with 1-bromobutane. The reaction typically occurs under nitrogen atmosphere at elevated temperatures, followed by purification steps such as washing with ethyl acetate and recrystallization from acetonitrile . The reaction equation is as follows:

1,2-dimethylimidazole+1-bromobutane→1-butyl-2,3-dimethylimidazolium bromide

Analyse Chemischer Reaktionen

1-Butyl-2,3-dimethylimidazolium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can act as a medium for redox reactions, facilitating the transfer of electrons.

Common reagents used in these reactions include hydrogen gas, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

1-Butyl-2,3-dimethylimidazolium bromide is compared with other similar ionic liquids, such as:

- 1-Butyl-3-methylimidazolium bromide

- 1-Ethyl-2,3-dimethylimidazolium bromide

- 1-Butyl-2,3-dimethylimidazolium chloride

These compounds share similar properties but differ in their specific applications and reactivity. For example, 1-butyl-3-methylimidazolium bromide is often used in different catalytic processes due to its slightly different ionic structure .

Eigenschaften

IUPAC Name |

1-butyl-2,3-dimethylimidazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.BrH/c1-4-5-6-11-8-7-10(3)9(11)2;/h7-8H,4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOIOQCOUFEVEB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047931 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475575-45-2 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-2,3-dimethylimidazolium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE4K62DC4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5,6-dithiophen-2-yl-1,2,4-triazin-3-yl)oxy]-N-methyl-N-phenylacetamide](/img/structure/B1226123.png)

![N-(3-acetylphenyl)-2-[[6-chloro-3-(2-hydroxypropyl)-4-methyl-2-oxo-1-benzopyran-7-yl]oxy]acetamide](/img/structure/B1226130.png)

![4-[[3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1226132.png)

![4-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]pyrimidin-2-amine](/img/structure/B1226137.png)

![6-[(4-chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine](/img/structure/B1226142.png)

![4-[4-(3-Bromophenyl)sulfonyl-1-piperazinyl]-7-chloroquinoline](/img/structure/B1226144.png)

![Dimethyl 5-amino-3-[[1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carbonyl]oxymethyl]thiophene-2,4-dicarboxylate](/img/structure/B1226148.png)

![3-[[(2-Cyclohexyl-1,3-dioxo-5-isoindolyl)-oxomethyl]amino]benzoic acid](/img/structure/B1226149.png)